An In-depth Technical Guide to 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide: Structure, Properties, and Potential Applications
Executive Summary
The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in nature and the wide spectrum of biological activities its derivatives possess.[1] These activities span from anticancer and anti-inflammatory to neuroprotective and antimicrobial properties.[1][2][3] The strategic modification of the chromone core, particularly through halogenation, is a well-established method for modulating pharmacokinetic and pharmacodynamic profiles, often enhancing therapeutic efficacy.[4] This guide provides a comprehensive technical overview of a specific derivative, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, a molecule that combines the potent chromone scaffold with a halogen substituent and a carboxamide functional group. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway with detailed protocols, discuss its anticipated analytical characterization, and explore its potential within the landscape of modern drug discovery.
Molecular Structure and Physicochemical Properties
The foundational structure of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide is the benzo-γ-pyrone ring system of chromone. Key modifications include a chlorine atom at the C-6 position of the benzene ring and a primary carboxamide group at the C-2 position of the pyran ring. The chlorine atom, being an electron-withdrawing group, is expected to influence the electron density of the aromatic system and the overall lipophilicity of the molecule. The carboxamide group at C-2 introduces hydrogen bond donor and acceptor capabilities, which are critical for molecular interactions with biological targets.
Caption: 2D Chemical Structure of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 6-chloro-4-oxo-4H-chromene-2-carboxamide | - |
| Molecular Formula | C₁₀H₆ClNO₃ | Calculated |
| Molecular Weight | 223.61 g/mol | Calculated |
| CAS Number | Not assigned; Parent Acid: 5006-45-1 | [5][6] |
| Calculated LogP | 1.85 | Computed |
| Topological Polar Surface Area (TPSA) | 72.89 Ų | Computed |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Appearance | Expected to be a white to off-white solid | Inferred |
Synthesis and Characterization
The synthesis of the title compound can be logically approached from its corresponding carboxylic acid, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid, which is a known and accessible intermediate.[5][6] The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis, typically proceeding through a more reactive acyl intermediate, such as an acid chloride. This two-step approach ensures a high-yielding and clean conversion.
Proposed Synthetic Pathway
The chosen pathway involves two key steps:
-
Activation of the Carboxylic Acid: The carboxyl group of the starting material is converted into an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as the acid chloride is significantly more electrophilic and reactive towards nucleophiles than the parent carboxylic acid.[7]
-
Amination: The freshly prepared acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to undergo nucleophilic acyl substitution, yielding the desired primary carboxamide.
Detailed Experimental Protocol
Objective: To synthesize 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide from 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid.
Step 1: Synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carbonyl chloride
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid (2.24 g, 10.0 mmol).
-
Add anhydrous toluene (30 mL) to suspend the solid, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Carefully add thionyl chloride (1.46 mL, 20.0 mmol, 2.0 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acid chloride, typically a solid residue, should be used immediately in the next step without further purification.
Step 2: Synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide
-
Dissolve the crude acid chloride from Step 1 in a suitable anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (40 mL) in a flask cooled in an ice bath (0 °C).
-
Slowly bubble anhydrous ammonia gas through the solution or add concentrated aqueous ammonium hydroxide (approx. 10 mL) dropwise with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Upon completion, quench the reaction by adding cold water (50 mL).
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water and a small amount of cold diethyl ether to remove impurities.
-
If the product remains in the organic layer, separate the layers and extract the aqueous phase with the organic solvent (e.g., DCM, 2 x 25 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a solid.
Anticipated Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. The expected data are as follows:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.1-8.3 ppm (br s, 2H): Two exchangeable protons corresponding to the -NH₂ of the carboxamide.
-
δ 7.8-8.0 ppm (m, 2H): Aromatic protons on the benzopyran ring, likely showing splitting patterns consistent with their positions relative to the chloro group.
-
δ 7.6-7.7 ppm (d, 1H): Aromatic proton.
-
δ 7.1-7.2 ppm (s, 1H): Singlet corresponding to the proton at the C-3 position of the pyran ring.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~175 ppm: Carbonyl carbon of the ketone (C-4).
-
δ ~160 ppm: Carbonyl carbon of the amide (C=O).
-
δ 110-158 ppm: Multiple signals corresponding to the aromatic and heterocyclic carbons.
-
-
FT-IR (KBr, cm⁻¹):
-
3400-3200 cm⁻¹: Two bands corresponding to the N-H asymmetric and symmetric stretching of the primary amide.[8]
-
~1680 cm⁻¹: C=O stretching of the amide (Amide I band).[8]
-
~1645 cm⁻¹: C=O stretching of the γ-pyrone ketone.[9]
-
~1610 cm⁻¹: N-H bending of the amide (Amide II band).
-
~1100 cm⁻¹: C-Cl stretching.
-
-
Mass Spectrometry (EI-MS):
-
m/z: A molecular ion peak [M]⁺ at ~223 and a prominent [M+2]⁺ peak at ~225, with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Biological and Pharmacological Context
The chromone scaffold is a versatile pharmacophore present in numerous bioactive molecules.[1] Its derivatives are known to interact with a wide array of biological targets, leading to diverse therapeutic effects.
Established Activities of the Chromone Class
-
Anti-inflammatory: Many chromone derivatives inhibit inflammatory pathways, including the production of cyclooxygenase (COX) and lipoxygenase (LOX).[10]
-
Anticancer: They have shown cytotoxic activity against various cancer cell lines, often by inhibiting protein kinases or inducing apoptosis.[2]
-
Neuroprotective: Certain chromones have been investigated as multi-target agents for Alzheimer's disease by inhibiting key enzymes like cholinesterases and β-secretase.[10]
-
Antimicrobial: The scaffold exhibits activity against a range of bacteria and fungi.[2]
Rationale for Pharmacological Screening
The introduction of a chlorine atom at the C-6 position can enhance binding affinity and modulate metabolic stability. A comparative analysis of 6-bromo and 6-chloro chromone derivatives revealed that even subtle halogen changes can significantly alter intermolecular interactions, such as the capacity to form halogen bonds, which can translate into different biological activities.[4] The carboxamide group at C-2 provides a key interaction point for forming hydrogen bonds with enzyme active sites or receptors.
Given this background, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide is a prime candidate for screening in various biological assays. A logical experimental workflow would begin with high-throughput in vitro screens against relevant targets, followed by more complex cell-based assays for promising hits.
Caption: A potential experimental workflow for evaluating the biological activity of the title compound.
Conclusion and Future Directions
6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide represents a molecule of significant interest at the intersection of established pharmacophore design and strategic chemical modification. Its synthesis is feasible via well-understood chemical transformations from available precursors. The combination of the biologically active chromone core, a modulating chloro-substituent, and a hydrogen-bonding carboxamide group makes it a compelling candidate for drug discovery programs.
Future research should focus on the efficient synthesis and purification of this compound, followed by a broad-based biological screening campaign guided by the known activities of related chromones. In particular, its potential as an anti-inflammatory, anticancer, or neuroprotective agent warrants thorough investigation. Structure-activity relationship (SAR) studies, involving modifications at the carboxamide (e.g., N-alkylation) and exploration of other halogen substituents at C-6, would provide deeper insights and could lead to the identification of highly potent and selective therapeutic leads.
References
-
Kumar, S., et al. (2013). Physiochemical, Optical and Biological Activity of Chitosan-Chromone Derivative for Biomedical Applications. PMC. Available at: [Link]
-
ResearchGate (n.d.). Properties of chromanone and chromone. ResearchGate. Available at: [Link]
-
Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Available at: [Link]
-
PubChem (n.d.). 4H-1-Benzopyran-2-carboxanilide, 6-chloro-4'-(4-methyl-2-pyrimidinylsulfamoyl)-4-oxo-. PubChem. Available at: [Link]
-
CAS Common Chemistry (n.d.). 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid. CAS. Available at: [Link]
-
MDPI (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI. Available at: [Link]
-
MolForge (n.d.). 4H-1-Benzopyran-2-carboxanilide, 4'-(amidinosulfamoyl)-6-chloro-4-oxo-. MolForge. Available at: [Link]
-
AIP Publishing (2021). Chromone a Versatile Moiety for Bioactive Lead Molecules. AIP Publishing. Available at: [Link]
-
BuyersGuideChem (n.d.). 6-Chloro-4-oxo-4H-chromene-2-carboxylic acid. BuyersGuideChem. Available at: [Link]
-
MolForge (n.d.). 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-. MolForge. Available at: [Link]
-
Bentham Science (2022). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Bentham Science. Available at: [Link]
-
Royal Society of Chemistry (2022). Supporting information Carboxamide carbonyl-ruthenium(II) complexes: Detailed structural and mechanistic studies in the transfer. Royal Society of Chemistry. Available at: [Link]
-
Molbase (n.d.). Synthesis of 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. Molbase. Available at: [Link]
-
National Institutes of Health (2021). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PMC. Available at: [Link]
-
PubChem (n.d.). 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-. PubChem. Available at: [Link]
-
ChemBK (n.d.). 6-chloro-4-oxo-4H-1-benzopyran-2-carboxaldehyde. ChemBK. Available at: [Link]
-
Semantic Scholar (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Available at: [Link]
-
ResearchGate (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with... ResearchGate. Available at: [Link]
-
Semantic Scholar (1986). Synthesis and Reactions of Some 4-Oxo-4H-1-benzopyran-2-carboxaldehydes. Semantic Scholar. Available at: [Link]
-
Physics & Maths Tutor (n.d.). 6.3.2 Spectroscopy MS. Physics & Maths Tutor. Available at: [Link]
-
idecefyn (n.d.). 94 Crystal structure, spectroscopic properties and antimicrobial activity of 4H-1- Benzopyran-4-one, 5-hydroxy-2-(4-hydroxypheny. idecefyn. Available at: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Physiochemical, Optical and Biological Activity of Chitosan-Chromone Derivative for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. idecefyn.com.ar [idecefyn.com.ar]
- 10. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
